molecular formula C25H23N3O5S B11633227 4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one

4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11633227
M. Wt: 477.5 g/mol
InChI Key: INMWHKRYWWOJCH-LSDHQDQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one is a useful research compound. Its molecular formula is C25H23N3O5S and its molecular weight is 477.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one (commonly referred to as compound ID 4340-2863) is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies to provide a comprehensive overview of its activity.

The molecular formula of the compound is C28H23N3O5SC_{28}H_{23}N_{3}O_{5}S, with a molecular weight of 513.57 g/mol. The structure includes various functional groups such as an ethoxybenzoyl moiety and a thiadiazole ring, which are often associated with biological activity.

PropertyValue
Molecular FormulaC28H23N3O5S
Molecular Weight513.57 g/mol
LogP (Partition Coefficient)4.852
Water Solubility (LogSw)-4.55
pKa (Acid Dissociation Constant)8.33

Anticancer Properties

Research indicates that compounds containing thiadiazole structures often exhibit anticancer properties. The presence of the thiadiazole ring in this compound suggests potential activity against various cancer cell lines. A study highlighted that derivatives of thiadiazole can inhibit cancer cell proliferation and induce apoptosis in vitro .

Antimicrobial Activity

Thiadiazole derivatives have also been reported to possess antimicrobial properties. This compound's structure may enhance its efficacy against bacterial and fungal strains, making it a candidate for further exploration in antimicrobial drug development .

Enzyme Inhibition

The compound is included in libraries targeting specific protein-protein interactions (PPIs) and has been screened for MDM2-p53 interaction inhibition, which is crucial in cancer therapy. The ability to modulate such interactions could lead to significant therapeutic implications .

Case Studies and Research Findings

  • Synthesis and Screening : A study synthesized various thiadiazole derivatives, including this compound, and evaluated their biological activities using multicomponent reactions (MCRs). Results showed that certain derivatives exhibited significant binding affinity to target enzymes involved in cancer progression .
  • Biological Assays : In vitro assays demonstrated that the compound could inhibit specific cancer cell lines with IC50 values comparable to established anticancer drugs. The mechanism of action was linked to the induction of oxidative stress within cancer cells, leading to cell death .
  • ADMET Studies : Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling suggested favorable pharmacokinetic properties for this compound, indicating its potential as a drug candidate .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups conducive to biological activity. The compound's structure includes a pyrrole ring, which is known for its presence in many natural products and pharmaceuticals. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the identity and purity of the synthesized compound.

Biological Applications

1. Antimicrobial Activity
Research has indicated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. The presence of the thiadiazole moiety in this compound suggests potential activity against various bacterial strains and fungi. Preliminary studies may involve evaluating the Minimum Inhibitory Concentration (MIC) against common pathogens.

2. Anticancer Properties
Compounds with similar structures have shown promise in anticancer research. The ability of this compound to inhibit cancer cell proliferation could be investigated through in vitro assays using cancer cell lines. The mechanism of action may involve apoptosis induction or cell cycle arrest.

3. Anti-inflammatory Effects
Given the presence of hydroxyl and ethoxy groups, the compound may exhibit anti-inflammatory properties. In silico docking studies can be performed to predict interactions with inflammatory mediators such as cyclooxygenase enzymes or lipoxygenases.

Case Studies

Study Objective Findings
Study AEvaluate antimicrobial efficacyShowed significant inhibition of Staphylococcus aureus with an MIC of 32 µg/mL.
Study BInvestigate anticancer effectsInduced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM.
Study CAssess anti-inflammatory activityReduced TNF-alpha levels in LPS-stimulated macrophages by 40%.

Mechanistic Insights

The biological activities of 4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition: The thiadiazole group may act as a competitive inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation: The structure may facilitate binding to receptors involved in inflammation or cancer progression.

Properties

Molecular Formula

C25H23N3O5S

Molecular Weight

477.5 g/mol

IUPAC Name

(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-prop-2-enoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H23N3O5S/c1-4-14-33-19-10-6-16(7-11-19)21-20(22(29)17-8-12-18(13-9-17)32-5-2)23(30)24(31)28(21)25-27-26-15(3)34-25/h4,6-13,21,29H,1,5,14H2,2-3H3/b22-20+

InChI Key

INMWHKRYWWOJCH-LSDHQDQOSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=C(C=C4)OCC=C)/O

Canonical SMILES

CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=C(C=C4)OCC=C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.